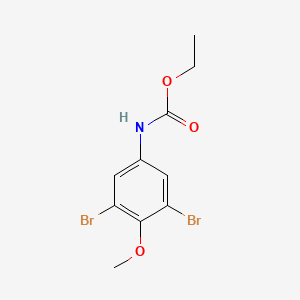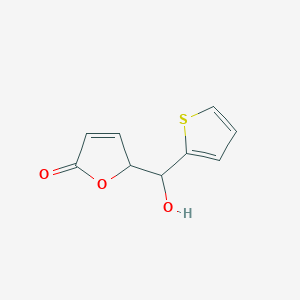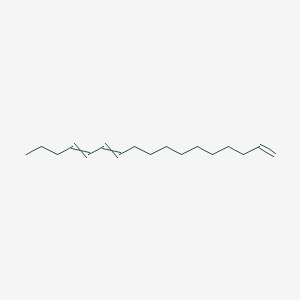
8-Methyl-1,4,2-benzodithiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-1,4,2-benzodithiazine is a heterocyclic compound that belongs to the class of benzodithiazines These compounds are characterized by a benzene ring fused with a dithiazine ring, which contains two sulfur atoms and one nitrogen atom The presence of the methyl group at the 8th position of the benzene ring distinguishes this compound from other benzodithiazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,4,2-benzodithiazine typically involves the reaction of thiophenols with N-chlorosulfonyltrichloroacetimidoyl chloride. This reaction proceeds through nucleophilic substitution at the imine carbon atom, followed by cyclization to form the dithiazine ring . The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic attack.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methyl-1,4,2-benzodithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiazine ring to a dihydro form.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodithiazine derivatives.
Substitution: Various substituted benzodithiazine derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 8-Methyl-1,4,2-benzodithiazine varies depending on its application. In medicinal chemistry, the compound’s biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,3-Benzothiadiazine: Explored for its antimicrobial and antiviral activities.
1,4,2-Benzodithiazine-1,1-dioxide: Studied for its potential as an ATP-sensitive potassium channel activator.
Uniqueness: 8-Methyl-1,4,2-benzodithiazine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its selectivity and potency in certain applications compared to other benzodithiazine derivatives.
Eigenschaften
CAS-Nummer |
82946-22-3 |
|---|---|
Molekularformel |
C8H7NS2 |
Molekulargewicht |
181.3 g/mol |
IUPAC-Name |
8-methyl-1,4,2-benzodithiazine |
InChI |
InChI=1S/C8H7NS2/c1-6-3-2-4-7-8(6)11-9-5-10-7/h2-5H,1H3 |
InChI-Schlüssel |
NTWSGPVQRKBCQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal](/img/structure/B14413170.png)

mercury](/img/structure/B14413184.png)
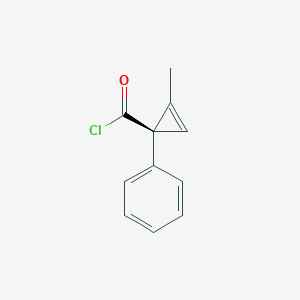
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)

![(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium](/img/structure/B14413198.png)
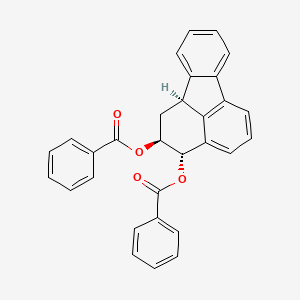
![1h-Imidazo[2,1-c][1,2,4]triazepine](/img/structure/B14413204.png)
